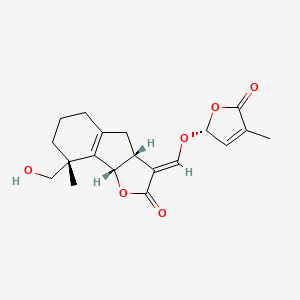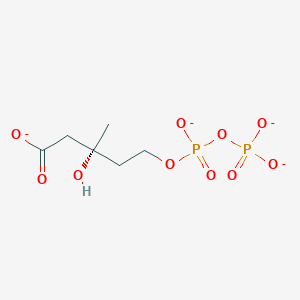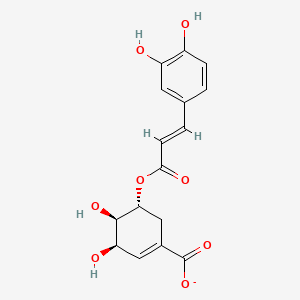
5-O-caffeoylshikimate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(E)-caffeoyl]shikimate is a hydroxy monocarboxylic acid anion that is the conjugate base of 5-[(E)-caffeoyl]shikimic acid. Major structure at pH 7.3 It has a role as a plant metabolite. It is a cyclohexenecarboxylate and a hydroxy monocarboxylic acid anion. It is a conjugate base of a 5-[(E)-caffeoyl]shikimic acid.
Wissenschaftliche Forschungsanwendungen
Antithiamine Factor in Bracken Fern
5-O-Caffeoylshikimic acid (dactylifric acid), found in bracken fern, acts as an antithiamine factor. It has been isolated from bracken fern and identified as a major constituent of its acutely toxic fraction. This compound causes depression of leucocytes and thrombocytes in calves and exhibits antithiamine effects in vitro, but does not have a hematuric effect in guinea pigs (Fukuoka, 1982).
Role in Chlorogenic Acid Biosynthesis
Research on carrot (Daucus carota L.) cell suspension cultures has shown that microsomal preparations catalyze the formation of trans-5-O-caffeoyl-D-quinate from trans-5-O-(4-coumaroyl)-D-quinate, converting trans-5-O-(4-Coumaroyl)shikimate to trans-5-O-caffeoylshikimate. This reaction is crucial in the biosynthesis of chlorogenic acid in carrots (Kühnl et al., 1987).
Analytical Method Development
A study in 2018 developed a method for the selective and simultaneous determination of 5-O-Caffeoylquinic acid in food and beverage samples, demonstrating its importance in food science research (Alpar et al., 2018).
Quantitative Analysis in Rhizoma Smilacis Glabrae
A High-Performance Liquid Chromatography (HPLC) quantitative method was developed for the simultaneous determination of 5-O-caffeoylshikimic acid in Rhizoma Smilacis Glabrae, showcasing its significance in pharmacognosy and herbal medicine (Qing-fen, 2013).
Antimicrobial Activity Screening
5-O-Caffeoylquinic acid has been screened for antimicrobial activity, showing potent effects against various microorganisms like Klebsiella pneumoniae, suggesting its potential in microbiology and infectious disease research (Bajko et al., 2016).
Potential in Treating Non-Small Cell Lung Cancer
A 2021 study highlighted the potential of 5-O-caffeoylshikimic acid in treating non-small cell lung cancer (NSCLC), emphasizing its application in oncology and drug development (Thirunavukkarasu et al., 2021).
Role in Oxidative Stress-Mediated Cell Death
Investigations have shown that 5-Caffeoylquinic acid has a cytoprotective effect through the NF-E2-related factor 2 (Nrf2)-antioxidant response element signaling pathway, indicating its importance in cellular and molecular biology (Chen et al., 2020).
Distribution in Plants
Research has been conducted on the distribution of 5-Caffeoylshikimic acid in various plants like Equisetum arvense, contributing to plant biology and phytochemistry studies (Veit et al., 1992).
Eigenschaften
Molekularformel |
C16H15O8- |
|---|---|
Molekulargewicht |
335.28 g/mol |
IUPAC-Name |
(3R,4R,5R)-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4-dihydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(20)24-13-7-9(16(22)23)6-12(19)15(13)21/h1-6,12-13,15,17-19,21H,7H2,(H,22,23)/p-1/b4-2+/t12-,13-,15-/m1/s1 |
InChI-Schlüssel |
QMPHZIPNNJOWQI-GDDAOPKQSA-M |
Isomerische SMILES |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)[O-])O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O |
Kanonische SMILES |
C1C(C(C(C=C1C(=O)[O-])O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



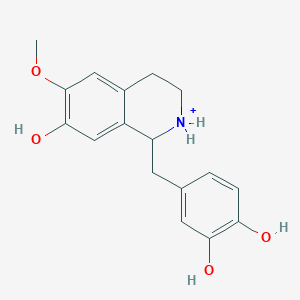



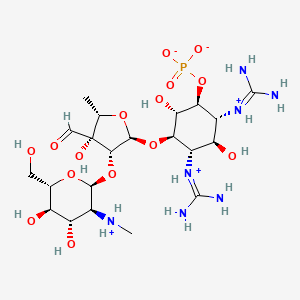
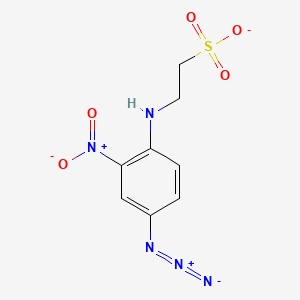
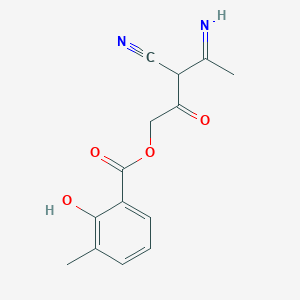
![5-ethyl-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1264277.png)

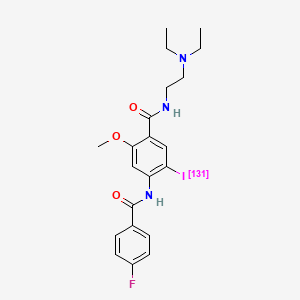
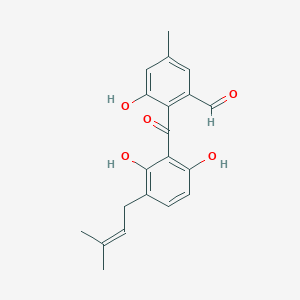
![2-Chloro-1,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromene-4,6-dione](/img/structure/B1264284.png)
